molecular formula C15H18O4 B14313487 2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one CAS No. 116719-55-2

2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one

Cat. No.: B14313487
CAS No.: 116719-55-2
M. Wt: 262.30 g/mol
InChI Key: UEMAZKLVDHFJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one typically involves the reaction of 4-acetyl-3-hydroxy-2-methylphenol with cyclohexanone under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-3-hydroxy-2-methylphenol: A precursor in the synthesis of the target compound.

    Cyclohexanone: A key reactant in the synthesis process.

    Phenoxy derivatives: Compounds with similar structural features and reactivity.

Uniqueness

2-(4-Acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both phenoxy and cyclohexanone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

116719-55-2

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

2-(4-acetyl-3-hydroxy-2-methylphenoxy)cyclohexan-1-one

InChI

InChI=1S/C15H18O4/c1-9-13(8-7-11(10(2)16)15(9)18)19-14-6-4-3-5-12(14)17/h7-8,14,18H,3-6H2,1-2H3

InChI Key

UEMAZKLVDHFJSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)OC2CCCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.